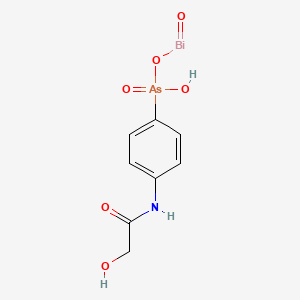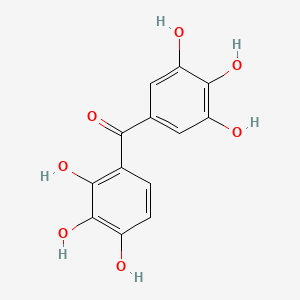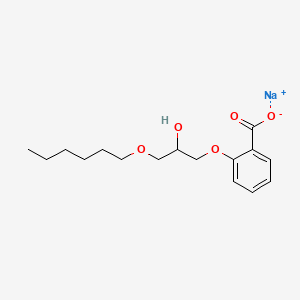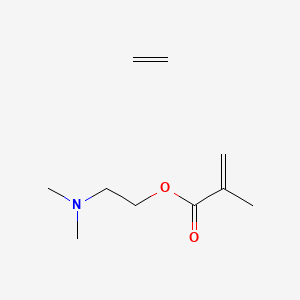
Glycobiarsol
Übersicht
Beschreibung
Glycobiarsol, bekannt unter seinem Handelsnamen Milibis, ist ein organometallisches Antiprotozoenmittel. Es wurde sowohl bei Menschen als auch bei Hunden zur Behandlung von Protozoeninfektionen eingesetzt. Die Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die Bismut- und Arsenatome umfasst, wodurch sie gegen bestimmte parasitäre Infektionen wirksam ist .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die Reaktion von Bismutnitrat mit 4-Aminoacetophenon in Gegenwart von Arsensäure. Die Reaktion wird typischerweise in einem wässrigen Medium unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Die Reaktion kann wie folgt zusammengefasst werden:
- Auflösung von Bismutnitrat in Wasser.
- Zugabe von 4-Aminoacetophenon zu der Lösung.
- Einführung von Arsensäure in das Reaktionsgemisch.
- Aufrechterhaltung des Reaktionsgemisches bei einer bestimmten Temperatur und einem bestimmten pH-Wert, um die Bildung von this compound zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Industrie-Reaktoren und die präzise Steuerung der Reaktionsparameter, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Verunreinigungen zu minimieren und die Effizienz des Syntheseprozesses zu maximieren .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt mehreren Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: this compound kann mit geeigneten Reduktionsmitteln zu seinen entsprechenden reduzierten Formen reduziert werden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise unter kontrollierten Bedingungen verwendet.
Substitution: Verschiedene Nukleophile oder Elektrophile können verwendet werden, um Substitutionsreaktionen zu erleichtern, abhängig vom gewünschten Produkt.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Studien, die organometallische Verbindungen betreffen.
Biologie: Verwendung in biologischen Studien, um die Auswirkungen auf Protozoenorganismen und den Wirkmechanismus zu verstehen.
Medizin: Anwendung bei der Behandlung von Protozoeninfektionen bei Menschen und Tieren. Seine Wirksamkeit gegen bestimmte parasitäre Infektionen macht es zu einem wertvollen therapeutischen Mittel.
Industrie: Anwendung bei der Entwicklung neuer Antiprotozoenmittel und bei der Untersuchung von organometallischen Verbindungen für verschiedene industrielle Anwendungen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es bestimmte molekulare Pfade in Protozoenorganismen angreift. Die Verbindung interagiert mit den zellulären Bestandteilen der Parasiten, was zu deren Inaktivierung und letztendlich zum Tod führt. Die genauen molekularen Ziele und Pfade, die beteiligt sind, umfassen die Hemmung von Schlüsselenzymen und die Störung von Zellprozessen, die für das Überleben der Parasiten unerlässlich sind .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glycobiarsol involves the reaction of bismuth nitrate with 4-aminoacetophenone in the presence of arsenic acid. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolution of bismuth nitrate in water.
- Addition of 4-aminoacetophenone to the solution.
- Introduction of arsenic acid to the reaction mixture.
- Maintenance of the reaction mixture at a specific temperature and pH to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Glycobiarsol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can be reduced to its corresponding reduced forms using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used to facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Glycobiarsol has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving organometallic compounds.
Biology: Employed in biological studies to understand its effects on protozoal organisms and its mechanism of action.
Medicine: Utilized in the treatment of protozoal infections in both humans and animals. Its effectiveness against certain parasitic infections makes it a valuable therapeutic agent.
Industry: Applied in the development of new antiprotozoal agents and in the study of organometallic compounds for various industrial applications
Wirkmechanismus
Glycobiarsol exerts its effects by targeting specific molecular pathways in protozoal organisms. The compound interacts with the cellular components of the parasites, leading to their inactivation and eventual death. The exact molecular targets and pathways involved include the inhibition of key enzymes and disruption of cellular processes essential for the survival of the parasites .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Arsen-basierte Verbindungen: Ähnlich wie Glycobiarsol werden andere Arsen-basierte Verbindungen wie Arsen trioxid und Melarsoprol zur Behandlung von parasitären Infektionen eingesetzt.
Bismut-basierte Verbindungen: Verbindungen wie Bismutsubsalicylat und Bismutsubcitrat werden wegen ihrer antimikrobiellen Eigenschaften eingesetzt.
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner Kombination aus Bismut- und Arsenatomen, die eine synergistische Wirkung gegen Protozoeninfektionen bietet. Diese Doppelfunktion macht es effektiver im Vergleich zu anderen Verbindungen, die nur eines dieser Elemente enthalten .
Eigenschaften
IUPAC Name |
[4-[(2-hydroxyacetyl)amino]phenyl]-oxobismuthanyloxyarsinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10AsNO5.Bi.O/c11-5-8(12)10-7-3-1-6(2-4-7)9(13,14)15;;/h1-4,11H,5H2,(H,10,12)(H2,13,14,15);;/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATAHBJTOKXSDH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CO)[As](=O)(O)O[Bi]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9AsBiNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048754 | |
| Record name | Amoebicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-49-4 | |
| Record name | Bismuthate(1-), [[4-[(2-hydroxyacetyl)amino]phenyl]arsonato(2-)-κO]oxo-, hydrogen (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GLYCOBIARSOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amoebicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycobiarsol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)






![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)


